molecular formula C18H18N2O2 B6345025 1-(3,4-Dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 1264040-15-4

1-(3,4-Dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No. B6345025
CAS RN: 1264040-15-4
M. Wt: 294.3 g/mol
InChI Key: JHQFFAXWCOHDGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(3,4-Dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a phenyl ring and a carboxylic acid group. The 3,4-dimethylphenyl group suggests that there are two methyl groups attached to the phenyl ring .


Chemical Reactions Analysis

Pyrazoles can participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo further functionalization reactions . For example, they can participate in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the carboxylic acid group would make the compound acidic. The compound is likely to be solid at room temperature, and its solubility would depend on the nature of the solvent .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound can be used in Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Thrombopoietin Mimetic

The compound has been identified as an improved thrombopoietin mimetic . Thrombopoietin is a glycoprotein hormone produced by the liver and kidney which regulates the production of platelets by the bone marrow. Mimetics of this hormone can be used to stimulate the production of platelets, which can be beneficial in treating conditions such as thrombocytopenia (low platelet count).

Drug Development

Given its unique structure and properties, this compound could potentially be used in drug development . It could serve as a building block or intermediate in the synthesis of more complex molecules for pharmaceutical applications .

Chemical Research

This compound can be used in chemical research as a reagent or a substrate. Its unique structure makes it interesting for various chemical transformations and reactions .

Material Science

In material science , this compound could potentially be used in the development of new materials with unique properties. Its molecular structure could contribute to the properties of the resulting material .

Biochemical Studies

In biochemical studies , this compound could be used to study its interactions with various biological systems, proteins, or enzymes. This could lead to a better understanding of these systems and potentially the development of new therapeutic strategies .

properties

IUPAC Name

2-(3,4-dimethylphenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-12-8-9-15(10-13(12)2)20-17(11-16(19-20)18(21)22)14-6-4-3-5-7-14/h3-10,17H,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQFFAXWCOHDGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(CC(=N2)C(=O)O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

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